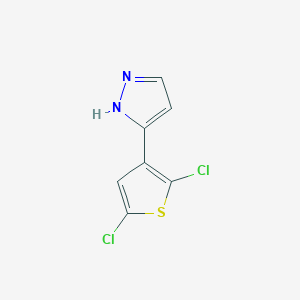

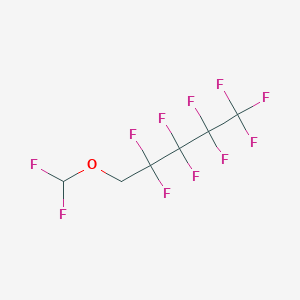

![molecular formula C8H5BrN2O2 B3040247 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1782764-21-9](/img/structure/B3040247.png)

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Descripción general

Descripción

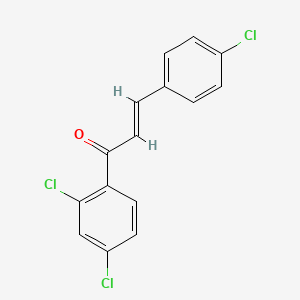

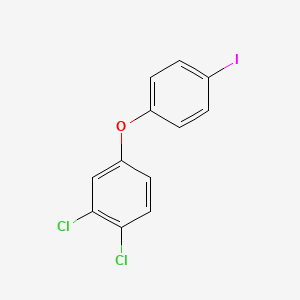

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5-6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied extensively. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by further bromination .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.04 .Aplicaciones Científicas De Investigación

Pharmaceutical Industry and API Synthesis

In the pharmaceutical industry, derivatives of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid play a crucial role in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reactions are particularly efficient for preparing various active agents. This method has been used to create dimerization products and derivatives, which show potential as anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Synthesis and Anti-inflammatory Activity

A series of derivatives, including 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, have been synthesized and pharmacologically tested for their anti-inflammatory and analgesic activity. Among these, 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid was found to be the most active compound (Di Chiacchio et al., 1998).

Ionic Liquid Promoted Synthesis

Ionic liquids, like 1-butyl-3-methylimidazolium bromide, have been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. This method offers good to excellent yields and has the advantage of simple reaction workup and the possibility of reusing the ionic liquid (Shaabani et al., 2006).

Continuous Flow Synthesis

The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advancement. This process was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without isolation of intermediates (Herath et al., 2010).

Antifungal Activity

Tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antifungal effects against various Candida species. Among these, certain derivatives showed very strong inhibitory activity, with one compound exhibiting selective activity without in vitro toxicity (Ozdemir et al., 2010).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, depending on the specific derivative and target .

Result of Action

Some compounds synthesized from imidazo[1,2-a]pyridines have shown antibacterial activity against staphylococcus aureus .

Safety and Hazards

Propiedades

IUPAC Name |

5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJXPEXPYCDXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

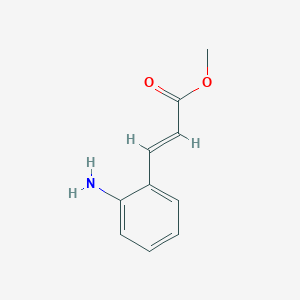

![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)